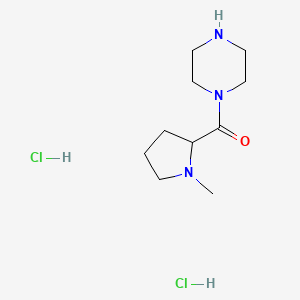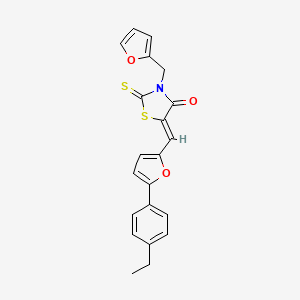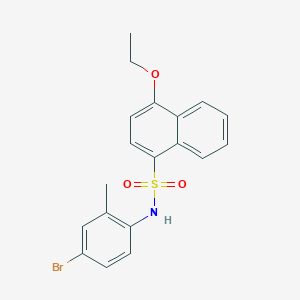
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor that is being studied for its potential therapeutic effects on autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide works by selectively inhibiting JAK1, a key enzyme involved in the signaling pathways that regulate immune responses. By blocking JAK1, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide can reduce the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune diseases.
Effets Biochimiques Et Physiologiques
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and can also inhibit the activation of immune cells, such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has several advantages for laboratory experiments, including its potency and selectivity for JAK1. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to determine its therapeutic potential in humans. Additionally, researchers may investigate the potential for combination therapies with other immunomodulatory agents or explore the use of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide in other disease areas, such as cancer or infectious diseases.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, but the preclinical and clinical data to date are encouraging.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide involves several steps, including the reaction of 4-bromo-2-methylphenol with ethyl 2-naphthoate, followed by sulfonation and subsequent reaction with ammonia. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. This compound has been studied for its potential therapeutic effects on a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIEFIMCIHDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
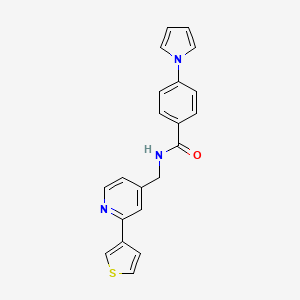
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
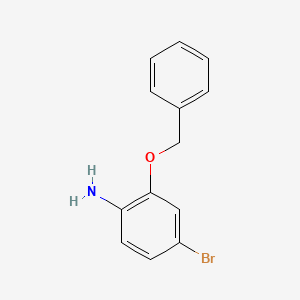
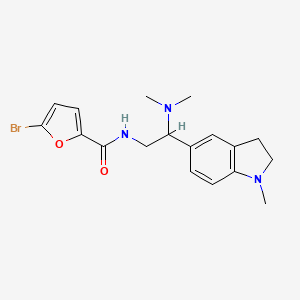
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
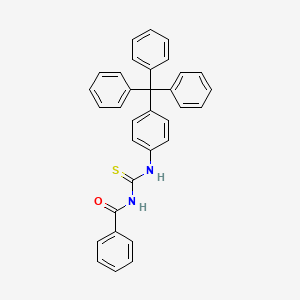
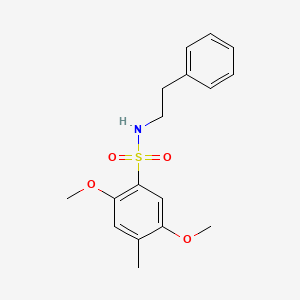
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
